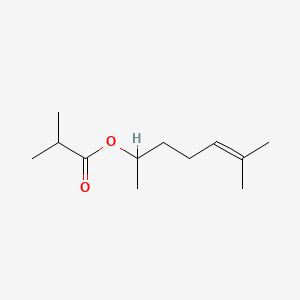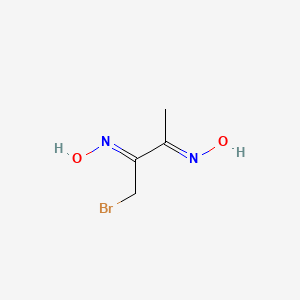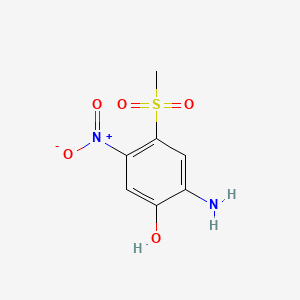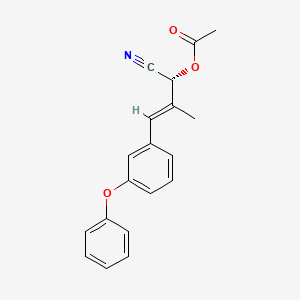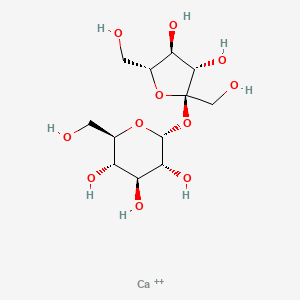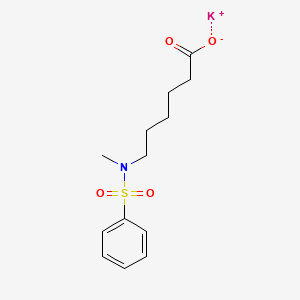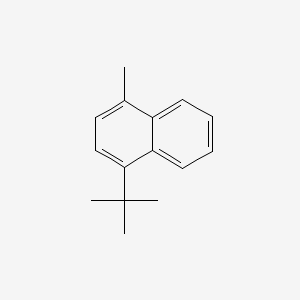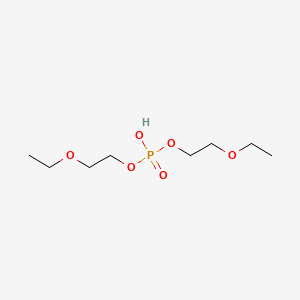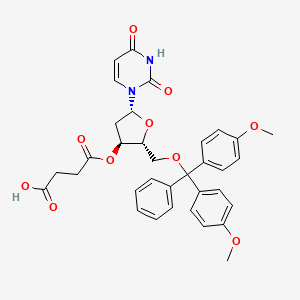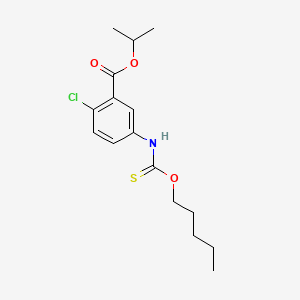
Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a pentyloxy thioxomethyl amino group and an isopropyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the 2-chloro group. This is followed by the introduction of the pentyloxy thioxomethyl amino group through a series of nucleophilic substitution reactions. The final step involves esterification with isopropyl alcohol under acidic conditions to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1-methylethyl ester: Similar structure but with a different alkoxy group.
Benzoic acid, 2-chloro-5-(((methoxy)thioxomethyl)amino)-, 1-methylethyl ester: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((pentyloxy)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The pentyloxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
135812-36-1 |
|---|---|
Formule moléculaire |
C16H22ClNO3S |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-5-(pentoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C16H22ClNO3S/c1-4-5-6-9-20-16(22)18-12-7-8-14(17)13(10-12)15(19)21-11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,22) |
Clé InChI |
WUYOWHZRZOMGMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



